molecular formula C9H11F3O4S B2943942 Methyl 1-[(3,4,4-trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylate CAS No. 339106-70-6

Methyl 1-[(3,4,4-trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylate

Cat. No. B2943942
CAS RN: 339106-70-6
M. Wt: 272.24
InChI Key: RIQPLSCFIHJEKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 1-[(3,4,4-trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylate” is a chemical compound with the molecular formula C9H11F3O4S . It has an average mass of 272.241 Da and a monoisotopic mass of 272.033020 Da .

Scientific Research Applications

Stereoselective Cycloaddition Reactions

An unprecedented [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes offers a stereoselective method for synthesizing cyclic sulfoximines. The difluoro(phenylsulfonyl)methyl group plays a crucial role in facilitating the cycloaddition reaction and can be removed or substituted, transforming the difluorinated cyclic sulfoximines into cyclic sulfinamides (Wenchao Ye et al., 2014).

Triafulvene Generation and Trapping

Substituted methylidenecyclopropanes, easily derived from specific cyclopropane precursors, serve as attractive precursors for triafulvene, demonstrating the compound's versatility in generating reactive intermediates for further chemical transformations (A. Weber et al., 1989).

Synthesis of Trifluoromethyl-Cyclopropanes

The synthesis of 1,1-disubstituted trifluoromethyl-cyclopropanes from the reaction between trifluoromethylalkenes and unstabilized sulfonium ylides offers practical access to pharmacologically interesting cyclopropyl moieties, utilizing commercially available reagents at low temperatures (P. Cyr et al., 2019).

Convenient One-Pot Synthesis of Substituted Cyclopropanes

A three-component reaction involving sulfonium salts, malononitrile, and aldehydes in an ionic liquid or ethanol presents a convenient one-pot method for synthesizing substituted cyclopropanes. This process occurs stereoselectively, forming transcyclopropanes with higher yields in ionic liquids compared to ethanol (A. A. Shestopalov et al., 2003).

Regio- and Stereo-selective Synthesis of Trifluoromethylated Compounds

1,1,1-Trifluoro-3-phenylsulfonylpropene, a synthetic precursor for trifluoromethylated compounds, is prepared from methyl phenyl sulfone and ethyl trifluoroacetate. Its 1,3-dipolar cycloaddition with various nitrones yields trifluoromethylisoxazolidines with high regio- and stereo-selectivity, further converted into trifluoromethylated syn-3-amino alcohols (Hiroyasu Tsuge et al., 1995).

properties

IUPAC Name

methyl 1-(3,4,4-trifluorobut-3-enylsulfonyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3O4S/c1-16-8(13)9(3-4-9)17(14,15)5-2-6(10)7(11)12/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQPLSCFIHJEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)S(=O)(=O)CCC(=C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-[(3,4,4-trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylate

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